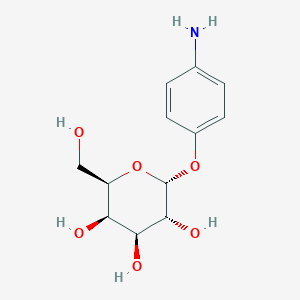

4-Aminophenyl-α-D-glucopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Aminophenyl-α-D-Galactopyranosid: ist eine organische Verbindung, die zur Klasse der Phenolglykoside gehört. Diese Verbindungen zeichnen sich durch eine phenolische Struktur aus, die an eine Glykosylgruppe gebunden ist. p-Aminophenyl-α-D-Galactopyranosid wird hauptsächlich als Substrat in biochemischen Assays verwendet, insbesondere für den Nachweis und die Quantifizierung der β-Galactosidase-Aktivität .

Wissenschaftliche Forschungsanwendungen

p-Aminophenyl-α-D-Galactopyranosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Substrat in enzymatischen Assays verwendet, um Enzymkinetik und -inhibition zu untersuchen.

Biologie: Anwendung beim Nachweis und der Quantifizierung der β-Galactosidase-Aktivität in verschiedenen biologischen Proben.

Medizin: In diagnostischen Assays zur Erkennung bestimmter Krankheiten und Zustände eingesetzt.

Industrie: Anwendung bei der Entwicklung von Biosensoren und anderen analytischen Geräten.

Wirkmechanismus

Der primäre Wirkungsmechanismus von p-Aminophenyl-α-D-Galactopyranosid beinhaltet seine Hydrolyse durch β-Galactosidase-Enzyme. Das Enzym spaltet die glykosidische Bindung und setzt die phenolische Verbindung und Galactose frei. Diese Reaktion wird oft durch die Messung der Bildung eines elektroaktiven Produkts überwacht, das mit verschiedenen analytischen Techniken quantifiziert werden kann .

Biochemische Analyse

Biochemical Properties

4-Aminophenyl-alpha-D-glucopyranoside is a substrate for alpha-glucosidase . This enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside to produce p-nitrophenol . The absorbance of p-nitrophenol can be measured using spectrophotometry, which confirms the enzymatic activity of alpha-glucosidase .

Cellular Effects

The specific recognition between 1,4-phenylenediboronic acid (PDBA) and 4-Aminophenyl-alpha-D-glucopyranoside may induce aggregation of 4-Aminophenyl-alpha-D-glucopyranoside-functionalized gold nanoparticles (AuNPs) to achieve color change of the test solution . This process is influenced by alpha-glucosidase, as there is no coordination reactivity between PDBA and 4-aminobenzene, the hydrolyzed product of 4-Aminophenyl-alpha-D-glucopyranoside catalyzed by the enzyme .

Molecular Mechanism

The molecular mechanism of 4-Aminophenyl-alpha-D-glucopyranoside involves its interaction with alpha-glucosidase. The enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside, leading to the production of p-nitrophenol . This reaction is key to the colorimetric method for the assay of alpha-glucosidase activity .

Temporal Effects in Laboratory Settings

The colorimetric method based on its interaction with alpha-glucosidase provides a simple and easily-operated method for the assay of alpha-glucosidase activity .

Metabolic Pathways

4-Aminophenyl-alpha-D-glucopyranoside is involved in the metabolic pathway of alpha-glucosidase . The enzyme catalyzes the hydrolysis of 4-Aminophenyl-alpha-D-glucopyranoside, leading to the production of p-nitrophenol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von p-Aminophenyl-α-D-Galactopyranosid beinhaltet typischerweise die Glykosylierung einer phenolischen Verbindung mit einem Galactose-Derivat. Eine übliche Methode ist die Reaktion von p-Aminophenol mit einem geschützten Galactose-Derivat unter sauren Bedingungen, gefolgt von der Entschützung, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: : Die industrielle Produktion von p-Aminophenyl-α-D-Galactopyranosid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: : p-Aminophenyl-α-D-Galactopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Die phenolische Hydroxylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Nitroso- und Nitroderivate.

Reduktion: Entsprechende Amine.

Substitution: Alkylierte oder acylierte Phenolderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

p-Nitrophenyl-α-D-Galactopyranosid: Ein weiteres Phenolglykosid, das als Substrat für β-Galactosidase-Assays verwendet wird.

O-Nitrophenyl-β-D-Galactopyranosid: Wird häufig in kolorimetrischen Assays für die β-Galactosidase-Aktivität verwendet.

4-Nitrophenyl-α-D-Glucopyranosid: Wird als Substrat für α-Glucosidase-Assays verwendet.

Einzigartigkeit: : p-Aminophenyl-α-D-Galactopyranosid ist durch seine Aminogruppe einzigartig, die zusätzliche chemische Modifikationen und Anwendungen ermöglicht. Dies macht es zu einer vielseitigen Verbindung für verschiedene biochemische und analytische Anwendungen .

Biologische Aktivität

4-Aminophenyl-alpha-D-glucopyranoside (4-APG) is a phenolic glycoside that has garnered attention for its potential biological activities, particularly in the context of enzyme assays and therapeutic applications. This compound serves as a substrate for various enzymes, most notably α-glucosidase, and exhibits a range of biochemical interactions that may contribute to its biological effects.

Overview of 4-Aminophenyl-alpha-D-glucopyranoside

4-APG is characterized by its phenolic structure linked to a glucopyranoside moiety. It is primarily utilized in biochemical assays to detect and quantify enzyme activity, particularly that of β-galactosidase and α-glucosidase. The hydrolysis of 4-APG by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, which are important for understanding carbohydrate metabolism and enzyme kinetics .

Target Enzymes

- Primary Target : α-glucosidase

- Mode of Action : Acts as a substrate leading to enzymatic hydrolysis.

Biochemical Pathways

The hydrolysis of 4-APG is part of carbohydrate digestion pathways, where it contributes to the breakdown of complex carbohydrates into simpler sugars. This process is crucial for glucose homeostasis and energy metabolism in living organisms.

Biological Activities

1. Enzymatic Assays

4-APG is widely used in laboratory settings as a substrate for enzyme assays. It allows researchers to measure the activity of α-glucosidase and other related enzymes through colorimetric methods, which provide a simple and effective way to assess enzyme kinetics .

2. Anticancer Potential

Recent studies have indicated that 4-APG may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . However, further research is necessary to fully elucidate its mechanisms and efficacy.

3. Antigenic Properties

4-APG has been identified as an antigen, which could have implications in immunological research and potential vaccine development . Its role as an antigen may open avenues for exploring its use in diagnostic assays or therapeutic vaccines.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 4-Aminophenyl-alpha-D-glucopyranoside | α-glucosidase | Substrate for enzymatic assays; anticancer activity |

| P-Nitrophenyl-alpha-D-galactopyranoside | β-galactosidase | Commonly used in colorimetric assays |

| O-Nitrophenyl-beta-D-galactopyranoside | β-galactosidase | Substrate for enzyme activity measurement |

Case Studies and Research Findings

- Enzyme Kinetics Study : A study demonstrated that varying concentrations of 4-APG could be used to determine the kinetic parameters (Km and Vmax) of α-glucosidase, providing insights into enzyme inhibition mechanisms.

- Anticancer Activity : In vitro studies showed that 4-APG inhibited cell growth in human cancer cell lines with IC50 values indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via specific signaling pathways .

- Immunological Applications : Research has highlighted the potential use of 4-APG in developing immunological assays due to its antigenic properties, suggesting that it could serve as a model compound for further vaccine research .

Eigenschaften

CAS-Nummer |

31302-52-0 |

|---|---|

Molekularformel |

C12H17NO6 |

Molekulargewicht |

271.27 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

InChI-Schlüssel |

MIAKOEWBCMPCQR-IIRVCBMXSA-N |

SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Synonyme |

p-Aminophenyl α-D-Glucopyranoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.